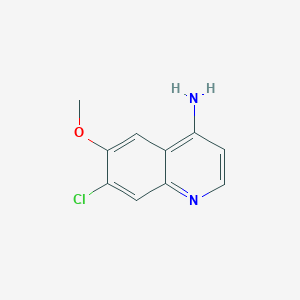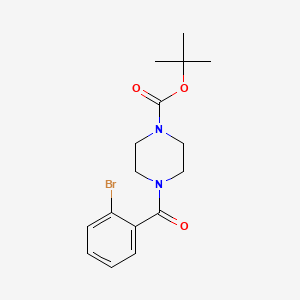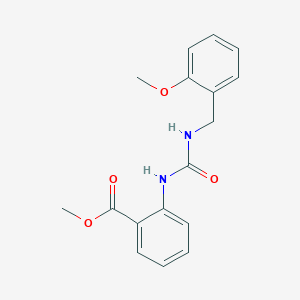
Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to methyl 2-(3-(2-methoxybenzyl)ureido)benzoate involves various chemical strategies. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate for natural products with biological activities, was achieved through condensation reactions, optimizing conditions such as catalysts and reaction times for higher yields Lou Hong-xiang, 2012.
Molecular Structure Analysis
The molecular structure of related compounds exhibits interesting features. For instance, the crystal structure of a complex derivative showed two independent molecules in the asymmetric unit, with significant conjugations within the triazene moieties, indicating a detailed molecular arrangement S. Moser, V. Bertolasi, K. Vaughan, 2005.
Chemical Reactions and Properties
Methyl benzoate derivatives undergo various chemical reactions, including hydrogen abstraction and cycloaddition with olefins, leading to the formation of ketones and oxetans. These reactions typically occur via excited singlet states of the esters T. S. Cantrell, 1973.
Physical Properties Analysis
The mesomorphic behavior of certain derivatives, like 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates, demonstrates the influence of molecular structure on physical properties, such as phase behavior in liquid crystals M. Kuboshita, Y. Matsunaga, H. Matsuzaki, 1991.
Chemical Properties Analysis
The chemical properties of this compound derivatives can be influenced by substituents and structural modifications. For example, the introduction of methoxy and cyano groups affects the luminescence properties of synthesized benzoate derivatives, enhancing quantum yields in specific solvents Soyeon Kim et al., 2021.
科学的研究の応用
Lipase-Catalyzed Transesterification
A study by Vosmann et al. (2008) describes the preparation of lipophilic alkyl benzoates through lipase-catalyzed transesterification, highlighting the enzyme's preference for methoxy-substituted methyl benzoates. This suggests potential pathways for synthesizing related compounds, like Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate, using environmentally friendly catalysts (Vosmann, Wiege, Weitkamp, & Weber, 2008).
Antimicrobial and Molluscicidal Activity
Prenylated benzoic acid derivatives, similar in structural complexity to the compound , have been isolated from Piper aduncum leaves, displaying significant antimicrobial and molluscicidal activities (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993). This suggests potential bioactive applications for similarly structured compounds (Orjala et al., 1993).
Photochemical Reactions
Cantrell (1973) explored the photochemical reactions of methyl benzoate and its derivatives, indicating that such compounds can undergo processes like hydrogen abstraction and cycloaddition under specific conditions. This information could be useful in understanding the photochemical behavior of this compound (Cantrell, 1973).
Reduction on Yttrium Oxide
The study by King and Strojny (1982) on the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst highlights the potential for catalytic reduction in the synthesis and modification of similar compounds, offering insights into synthetic pathways that could be applicable to this compound (King & Strojny, 1982).
Insecticidal Activity
Research on methyl benzoate analogs has revealed their insecticidal activity against various pests, suggesting that structural analogs, including potentially this compound, could serve as bioactive agents in pest management (Chen, Rashid, Feng, Feng, Zhang, & Grodowitz, 2018).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be a cause for concern . The hazard statements associated with it include H302, which means it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, and P330, which advise washing thoroughly after handling, not eating or drinking while using this product, and rinsing the mouth if swallowed .
特性
IUPAC Name |
methyl 2-[(2-methoxyphenyl)methylcarbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-15-10-6-3-7-12(15)11-18-17(21)19-14-9-5-4-8-13(14)16(20)23-2/h3-10H,11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPXGJPKTFXGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

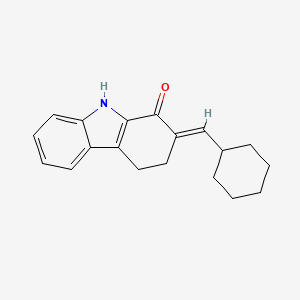
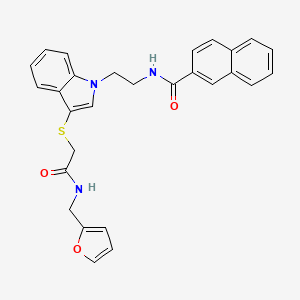
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
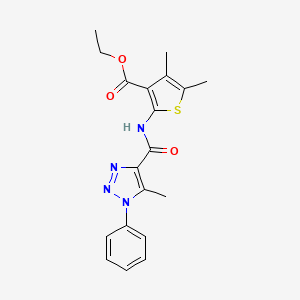
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)


